tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic system, and a tert-butyl ester group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of a suitable hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound . The reaction conditions often require the use of a catalyst, such as Amberlyst-70, which is a resinous, nontoxic, and thermally stable heterogeneous catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
- 3-Amino-5-tert-butyl-1H-pyrazole
Uniqueness
tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its fused bicyclic structure, which imparts specific chemical and biological properties not found in simpler pyrazole derivatives. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 1784048-63-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C₁₁H₁₈N₄O₂
- Molecular Weight : 238.29 g/mol
- Purity : ≥97%
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory properties. This compound is part of a broader class of pyrazole derivatives known for their pharmacological potential.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of various pyrazole derivatives, including tert-butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole. The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: Comparison of COX Inhibition Potency
Compound | COX Inhibition (IC₅₀ μmol/kg) | Selectivity Index |
---|---|---|
Celecoxib | 0.04 ± 0.01 | - |
tert-butyl derivative | TBD | TBD |
Note: TBD indicates that specific data for tert-butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole is still being evaluated.
In a study involving carrageenan-induced paw edema in rats, pyrazole derivatives exhibited significant anti-inflammatory effects with IC₅₀ values comparable to those of established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The structure of tert-butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole significantly influences its biological activity. Modifications to the pyrazole ring and substituents on the nitrogen atoms can enhance or diminish its potency against COX enzymes.
Key Findings from SAR Studies:
- Substituent Effects : Variations in substituents at the 3-position of the pyrazole ring have shown to impact the selectivity and potency against COX enzymes.
- Ring Modifications : Altering the dihydropyrrole moiety can lead to improved anti-inflammatory activity and reduced side effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Research involving rat models demonstrated that treatment with tert-butyl derivatives resulted in reduced paw edema compared to control groups. Histopathological examinations indicated minimal organ damage, suggesting a favorable safety profile .
- Comparative Analysis with Celecoxib : In comparative studies against celecoxib, some derivatives exhibited superior anti-inflammatory properties with lower effective doses required for similar therapeutic outcomes .
Properties
IUPAC Name |
tert-butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14(4)13-9(7)12/h5-6H2,1-4H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPAUQFUQRYHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.